molecular formula C12H22N4O4 B2908570 N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine CAS No. 2231405-65-3

N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine

Cat. No. B2908570
CAS RN: 2231405-65-3
M. Wt: 286.332
InChI Key: RZJVINTUKBDURT-VIFPVBQESA-N
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Description

“N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine” is a complex organic compound. It contains a diazirine group, which is a type of diazo compound that is often used in photoaffinity labeling . The compound also includes a lysine residue, which is one of the 20 standard amino acids used in the biosynthesis of proteins .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the diazirine group and the lysine residue. The diazirine group consists of a three-membered ring containing two nitrogen atoms and one carbon atom . The lysine residue is an amino acid with a side chain consisting of a linear carbon chain terminating in an amino group .


Chemical Reactions Analysis

The diazirine group in the compound can be activated by UV light to form highly reactive carbene intermediates . These intermediates can then react with nearby molecules, forming a covalent bond .

Mechanism of Action

The compound is likely used in biochemical research as a photo-crosslinking agent . Upon UV light irradiation, a covalent bond is formed with nearby protein residues, binding it to the surface .

Safety and Hazards

The compound may pose certain hazards due to the presence of the diazirine group, which can form highly reactive intermediates when exposed to UV light . Therefore, appropriate safety measures should be taken when handling this compound .

Future Directions

The use of diazirine-based compounds in biochemical research, particularly in photo-crosslinking studies, is a promising area of study . These compounds can provide valuable insights into protein structure and function, and could have potential applications in the development of new therapeutic agents .

properties

IUPAC Name

(2S)-2-amino-6-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O4/c1-12(15-16-12)6-4-8-20-11(19)14-7-3-2-5-9(13)10(17)18/h9H,2-8,13H2,1H3,(H,14,19)(H,17,18)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJVINTUKBDURT-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CCCOC(=O)NCCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N=N1)CCCOC(=O)NCCCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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